1,5-Naphthyridine hydrochloride

c-Met kinase cancer scaffold hopping

1,5-Naphthyridine hydrochloride (CAS 698999-42-7) is a critical heterocyclic building block for medicinal chemistry, supplied at ≥97% purity. Its 1,5-nitrogen arrangement is essential for kinase selectivity; in-class substitution with 1,6- or 1,8-isomers alters target engagement and biological activity. The hydrochloride salt form ensures enhanced solubility and handling for reproducible synthetic workflows in ALK5 inhibitor, antimalarial, and antileishmanial lead optimization programs. Procure for validated scaffold hopping and selective TGF-β pathway inhibition research.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 698999-42-7
Cat. No. B1627096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Naphthyridine hydrochloride
CAS698999-42-7
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=N2)N=C1.Cl
InChIInChI=1S/C8H6N2.ClH/c1-3-7-8(9-5-1)4-2-6-10-7;/h1-6H;1H
InChIKeyKLQCJLZDOCOFCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Naphthyridine Hydrochloride (CAS 698999-42-7): Core Scaffold for Kinase Inhibition and Antiparasitic Drug Discovery


1,5-Naphthyridine hydrochloride (CAS 698999-42-7) is a heterocyclic building block composed of a 1,5-naphthyridine core in its hydrochloride salt form, supplied at ≥97% purity with a melting point of 234 °C (decomposition) . The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry due to its ability to engage diverse biological targets through its distinct nitrogen atom positioning, which differs from other naphthyridine isomers (e.g., 1,6-, 1,7-, and 1,8-naphthyridines) [1]. This compound serves as a synthetic precursor for generating kinase inhibitors, antiparasitic agents, and other bioactive molecules where the 1,5-nitrogen arrangement confers specific target engagement properties not replicable by other isomeric scaffolds [2].

Why 1,5-Naphthyridine Hydrochloride Cannot Be Substituted with Other Naphthyridine Isomers in Structure-Activity Relationships


Substitution of 1,5-naphthyridine hydrochloride with other naphthyridine isomers (e.g., 1,6-, 1,7-, or 1,8-naphthyridine) fundamentally alters target engagement and biological activity due to the distinct spatial arrangement of the two nitrogen atoms within the fused bicyclic core [1]. Direct comparative studies demonstrate that 1,6-naphthyridine exhibits superior c-Met kinase inhibitory activity compared to 1,5-naphthyridine, confirming that even minor positional shifts in nitrogen atoms produce divergent kinase inhibition profiles [2]. Additionally, the hydrochloride salt form of 1,5-naphthyridine provides enhanced aqueous solubility and handling characteristics compared to the free base, a critical factor for reproducible synthetic workflows and biological assay preparation . These structure-dependent and formulation-dependent differences render in-class substitution scientifically invalid for research programs requiring consistent, predictable outcomes.

Quantitative Differentiation of 1,5-Naphthyridine Hydrochloride Against Closest Analogs and Alternatives


1,6-Naphthyridine Outperforms 1,5-Naphthyridine as c-Met Kinase Inhibitor Scaffold

In a direct head-to-head comparison, 1,6-naphthyridine derivatives demonstrated superior c-Met kinase inhibition compared to 1,5-naphthyridine derivatives. The study synthesized and tested both series, concluding that 1,6-naphthyridine is a more promising c-Met inhibitory structure core than 1,5-naphthyridine [1].

c-Met kinase cancer scaffold hopping

1,5-Naphthyridine Derivatives Exhibit Sub-Nanomolar Potency and High Selectivity for TGF-β Type I Receptor (ALK5) Inhibition

1,5-Naphthyridine derivatives 15 and 19 inhibited ALK5 autophosphorylation with IC50 values of 6 nM and 4 nM, respectively, and exhibited selectivity over p38 mitogen-activated protein kinase [1]. In contrast, the same series showed IC50 > 16,000 nM against p38 MAPK, demonstrating a >4,000-fold selectivity window [2].

TGF-beta ALK5 kinase inhibitor fibrosis immuno-oncology

Optimized 1,5-Naphthyridine Antimalarial Compound Achieves 91% Parasitemia Reduction In Vivo with Improved Pharmacokinetics

Compound 27, a 2,8-diaryl-1,5-naphthyridine derivative, reduced parasitemia by 91% at 4 × 50 mg/kg QD doses in a humanized mouse model of Plasmodium falciparum malaria, demonstrating an improved pharmacokinetic profile over earlier leads [1]. In contrast, earlier frontrunner compound 1 showed only 80% reduction at the same dose [2]. Compound 27 also showed significantly higher selectivity margins against human MINK1 and MAP4K4 kinases, which are associated with teratogenicity and testicular toxicity observed with clinical candidate MMV390048 [1].

malaria Plasmodium falciparum PI4K inhibitor in vivo efficacy

2,8-Disubstituted 1,5-Naphthyridine Exhibits Fast-Acting Antimalarial Killing Kinetics Comparable to Chloroquine

Compound 17, a 2,8-disubstituted 1,5-naphthyridine, demonstrated a log parasite reduction ratio (PRR) of 3.9, classified as fast-acting and comparable to chloroquine (log PRR = 4.1) [1]. In contrast, the earlier PI4K-selective compound 1 showed a log PRR of only 1.7, with a lag phase of 24-48 hours before onset of action [1]. Compound 17 also showed β-hematin inhibition with IC50 < 60 μM, whereas compound 1 showed no inhibition (IC50 > 500 μM) [1].

malaria parasite reduction ratio hemozoin dual mechanism

1,5-Naphthyridine Derivatives Achieve Antileishmanial Potency Comparable to Amphotericin B with Higher Selectivity Index

Tetrahydro indeno-1,5-naphthyridines 5e and 5h showed antileishmanial IC50 values of 0.67 μM and 0.54 μM, respectively, against Leishmania infantum amastigotes, comparable to the standard drug amphotericin B (IC50 = 0.32 μM) [1]. Notably, compound 5h exhibited a higher selectivity index (SI > 100) towards the parasite versus mammalian cells compared to amphotericin B [1]. For comparison, 1,8-naphthyridine derivatives in the same study showed greater leishmanicidal activity but with different selectivity profiles [2].

leishmaniasis antileishmanial topoisomerase inhibitor selectivity index

1,5-Naphthyridine Scaffold Enables Potent FGFR Kinase Inhibition Across All Family Members

Novel 1,5- and 1,7-naphthyridine derivatives were designed as potent kinase inhibitors of all FGFR family members (FGFR1-4) in both enzymatic and cellular systems [1]. While specific IC50 values are not provided in the abstract, the study confirms that the 1,5-naphthyridine core can be optimized for pan-FGFR inhibition, a profile distinct from more selective FGFR inhibitors based on other scaffolds. This class-level inference suggests that 1,5-naphthyridine offers a unique starting point for developing broad-spectrum FGFR inhibitors.

FGFR kinase inhibitor cancer pan-FGFR

Recommended Research and Procurement Applications for 1,5-Naphthyridine Hydrochloride Based on Quantitative Evidence


Medicinal Chemistry: ALK5 (TGF-βRI) Inhibitor Lead Generation

Procure 1,5-naphthyridine hydrochloride as a starting material for synthesizing ALK5 inhibitors. The scaffold has demonstrated sub-nanomolar potency (IC50 4-6 nM) and >4,000-fold selectivity over p38 MAPK in published studies [1]. This is particularly relevant for fibrosis, immuno-oncology, and cancer research programs where selective TGF-β pathway inhibition is desired [2].

Antimalarial Drug Discovery: PI4K/Hemozoin Dual Inhibitor Scaffold

Use 1,5-naphthyridine hydrochloride to build 2,8-disubstituted derivatives for antimalarial screening. Optimized compounds have demonstrated in vivo efficacy (91% parasitemia reduction at 4 × 50 mg/kg), fast-acting killing kinetics (log PRR 3.9), and dual mechanism (PI4K + hemozoin inhibition) that may delay resistance emergence [3]. This scaffold is a validated starting point for next-generation antimalarial lead optimization [4].

Antileishmanial Research: Selective Topoisomerase IB Inhibitors

Utilize 1,5-naphthyridine hydrochloride to synthesize tetrahydro indeno-1,5-naphthyridine analogs for antileishmanial evaluation. Published derivatives have shown potency comparable to amphotericin B (IC50 0.54 μM vs 0.32 μM) with a superior selectivity index (SI > 100) against Leishmania infantum [5]. This scaffold offers a favorable therapeutic window for antiparasitic drug development [6].

Kinase Inhibitor Library Synthesis and Scaffold Hopping

Incorporate 1,5-naphthyridine hydrochloride into kinase-focused compound libraries for scaffold hopping exercises. Comparative studies have established that the 1,5-isomer exhibits distinct target engagement profiles compared to 1,6- and 1,8-naphthyridines, enabling systematic exploration of kinase selectivity [7]. The hydrochloride salt form improves solubility and handling for high-throughput synthesis and screening workflows .

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